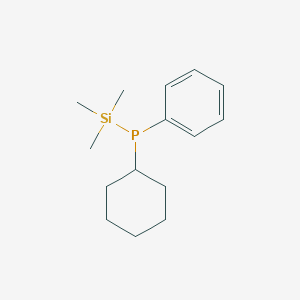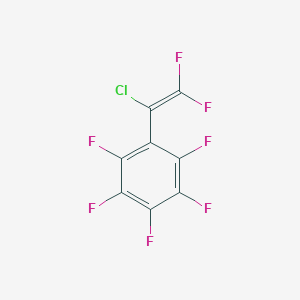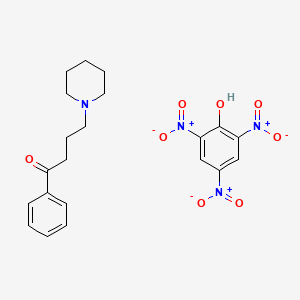![molecular formula C11H11Cl2N3O2 B14603874 N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide CAS No. 57805-08-0](/img/structure/B14603874.png)
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylhydrazinylidene group and a dichlorophenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide typically involves a condensation reaction between 2,6-dichloroaniline and acetylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted derivatives.
科学的研究の応用
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- N-[(2-Acetylhydrazinylidene)methyl]-N-(2,4-dichlorophenyl)acetamide
- N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-difluorophenyl)acetamide
- N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dibromophenyl)acetamide
Uniqueness
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide stands out due to its specific dichlorophenyl group, which imparts unique chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a compound of interest in various research fields.
特性
CAS番号 |
57805-08-0 |
|---|---|
分子式 |
C11H11Cl2N3O2 |
分子量 |
288.13 g/mol |
IUPAC名 |
N-[(N-acetyl-2,6-dichloroanilino)methylideneamino]acetamide |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-7(17)15-14-6-16(8(2)18)11-9(12)4-3-5-10(11)13/h3-6H,1-2H3,(H,15,17) |
InChIキー |
QCEHLFVUDAAPHM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NN=CN(C1=C(C=CC=C1Cl)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)


![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)

